molecular formula C6H5ClN2O2 B145476 5-Amino-2-chloropyridine-4-carboxylic acid CAS No. 58483-95-7

5-Amino-2-chloropyridine-4-carboxylic acid

Cat. No.: B145476
CAS No.: 58483-95-7
M. Wt: 172.57 g/mol
InChI Key: WCZUTMZMEAPPIX-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyridine-4-carboxylic acid is an organic compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . It is a heterocyclic building block commonly used in various chemical syntheses and research applications. This compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and a carboxylic acid group at the 4th position on the pyridine ring.

Biochemical Analysis

Biochemical Properties

5-Amino-2-chloropyridine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of enzyme inhibitors and receptor modulators. It interacts with enzymes such as epidermal growth factor receptor (EGFr) and c-erbB-2, which are crucial in cell signaling pathways . The compound can also modulate the activity of growth hormone secretagogue receptor 1a (GHSr-1a), which is involved in metabolic processes . These interactions are primarily based on the compound’s ability to form hydrogen bonds and electrostatic interactions with the active sites of these enzymes and receptors.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with epidermal growth factor receptor and c-erbB-2 can lead to altered cell proliferation and differentiation . Additionally, the modulation of growth hormone secretagogue receptor 1a by this compound can impact metabolic pathways, affecting energy balance and glucose metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound’s ability to form hydrogen bonds and electrostatic interactions is crucial for its binding affinity and specificity. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions at low temperatures, which helps maintain its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and receptor function without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular toxicity and metabolic disturbances . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in modulating growth hormone secretagogue receptor 1a suggests its involvement in energy balance and glucose metabolism . The compound’s interactions with metabolic enzymes can influence the production and utilization of key metabolites, affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. This localization is essential for its interaction with target enzymes and receptors, ensuring its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloropyridine-4-carboxylic acid typically involves the chlorination of 5-amino-4-carboxypyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-chloropyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine carboxylic acids, and other heterocyclic compounds .

Scientific Research Applications

5-Amino-2-chloropyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-chloropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural modifications .

Comparison with Similar Compounds

  • 2-Amino-5-chloropyridine
  • 2-Chloropyridine-4-carboxylic acid
  • 5-Amino-2-chloropyridine

Comparison: Compared to these similar compounds, 5-Amino-2-chloropyridine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyridine ring. This dual functionality enhances its reactivity and versatility in chemical syntheses and research applications .

Properties

IUPAC Name

5-amino-2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZUTMZMEAPPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627956
Record name 5-Amino-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58483-95-7
Record name 5-Amino-2-chloroisonicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58483-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-chloro-isonicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A stirred suspension of 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in CH2Cl2 (200 mL) is treated slowly with trifluoroacetic acid until homogeneous (ca. 12 mL). The solution is stirred overnight and extracted with dilute NH4OH, and the aqueous layer is then acidified with dilute HCl to gave a precipitate of 5-amino-2-chloropyridine-4-carboxylic acid (1.05 g, 87% yield). 1H NMR (DMSO) δ 9.01 (2H, m), 8.03 (1H, s), 7.48 (1H, s).
Quantity
1.91 g
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200 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A suspension of 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid (2.46 g) in aqueous 2N potassium hydroxide solution (45 mL) was stirred at 90° C. for 5 hours. After cooling to room temperature, the solution was acidified by slow addition of 6N hydrochloric acid. The formed precipitate was filtered off, washed with water, MTB-ether and hexane and dried in vacuum to afford 700 mg of the title compound of the formula
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
45 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-chloropyridine-4-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
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